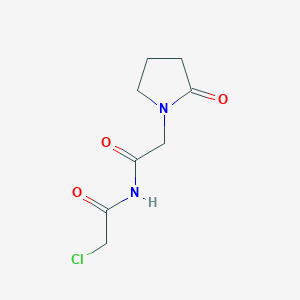

N-(2-chloroacetyl)-2-(2-oxopyrrolidin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(2-chloroacetyl)-2-(2-oxopyrrolidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O3/c9-4-6(12)10-7(13)5-11-3-1-2-8(11)14/h1-5H2,(H,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZJQZSWSTXEFFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC(=O)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloroacetyl)-2-(2-oxopyrrolidin-1-yl)acetamide typically involves the reaction of 2-oxopyrrolidine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity of the chloroacetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloroacetyl)-2-(2-oxopyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chloroacetyl group can be targeted by nucleophiles, leading to substitution reactions.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids or amides.

Oxidation and Reduction: The pyrrolidinone ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as amines, thiols, or alcohols in the presence of a base.

Hydrolysis: Acidic or basic aqueous solutions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide, while hydrolysis would produce the corresponding acid or amide.

Scientific Research Applications

N-(2-chloroacetyl)-2-(2-oxopyrrolidin-1-yl)acetamide is a synthetic compound attracting interest in medicinal chemistry for its potential biological activities and applications in drug development. It features a chloroacetyl group and a pyrrolidinone moiety.

Preliminary research indicates that this compound may possess antimicrobial properties, potentially due to structural features that facilitate interactions with biological targets. Further studies are needed to understand its pharmacological effects and mechanisms. Interaction studies are also essential to understand its biological activity, assessing how the compound interacts with various proteins or enzymes to provide insights into its mechanism of action and potential therapeutic uses.

Structural Similarity

Several compounds share structural similarities with this compound. These include:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide | Similar core structure but different substitution pattern | Different position of the pyrrolidinone ring |

| 2-chloro-N-[2-(2-oxopyrrolidin-1-yl)benzyl]acetamide | Benzyl group instead of a phenyl ring | Variation in substitution may affect reactivity |

| (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide | Contains a carboxamide functional group | Distinct functional group may influence biological activity |

| N-cycloheptyl-2-(2-oxopyrrolidin-1-yl)acetamide | Cycloheptyl substitution | Variation in ring structure could lead to different properties |

Mechanism of Action

The mechanism of action of N-(2-chloroacetyl)-2-(2-oxopyrrolidin-1-yl)acetamide would depend on its specific application. In biochemical contexts, it might interact with enzymes or proteins, leading to inhibition or modification. The chloroacetyl group could act as an electrophile, reacting with nucleophilic sites on biomolecules.

Comparison with Similar Compounds

Structural and Functional Comparisons

- Core Pyrrolidinone Motif: The pyrrolidinone ring is critical for nootropic activity, as seen in piracetam and its derivatives. This compound retains this core but substitutes the acetamide nitrogen with a chloroacetyl group, which may alter pharmacokinetics (e.g., solubility, metabolic stability) compared to non-halogenated analogs like piracetam .

- Similar chloroacetyl-containing compounds (e.g., ) exhibit anticancer activity by alkylating cellular nucleophiles, suggesting possible cytotoxic applications for the target compound .

- Substituent Variations :

- Methoxyphenyl : The N-(4-methoxyphenyl) analog () demonstrates improved blood-brain barrier (BBB) penetration due to lipophilic methoxy groups, whereas the chloroacetyl group may reduce BBB permeability but enhance reactivity .

- Acyl Derivatives : N-Acyl variants (e.g., PirBut) show enhanced GABAA and AMPA receptor binding compared to piracetam, highlighting the impact of acyl chain length on receptor interactions .

Pharmacological Activity

- Nootropic Potential: Molecular docking studies () suggest that pyrrolidinone-containing acetamides exhibit high affinity for GABAA and AMPA receptors, critical for cognitive enhancement. The chloroacetyl derivative may exhibit similar or modified activity depending on its ability to engage these receptors without inducing toxicity.

- Anticancer Activity : Chloroacetyl-bearing compounds (e.g., ) inhibit cancer cell proliferation (e.g., HCT-116, MCF-7) via kinase inhibition or DNA alkylation. The target compound’s chloroacetyl group positions it as a candidate for similar mechanisms .

- Antimicrobial Effects : Acetamides with sulfonyl or thiazole groups () show gram-positive and antifungal activity. The chloroacetyl group’s reactivity may broaden antimicrobial efficacy but requires empirical validation .

Biological Activity

N-(2-chloroacetyl)-2-(2-oxopyrrolidin-1-yl)acetamide is a compound that has attracted significant interest in medicinal chemistry due to its potential biological activities. Its unique structural features, including a chloroacetyl group and a pyrrolidinone moiety, suggest various applications in drug development and biochemical studies.

Chemical Structure and Synthesis

The synthesis of this compound typically involves the reaction of 2-chloroacetyl chloride with 2-(2-oxopyrrolidin-1-yl)aniline. This reaction is usually conducted in organic solvents such as dichloromethane, often in the presence of bases like triethylamine to facilitate the process under controlled conditions.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits antimicrobial properties , which may be attributed to its structural characteristics that enable interactions with biological targets.

Antimicrobial Activity

A study involving various chloroacetamides, including this compound, demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), while showing lesser activity against Gram-negative bacteria like Escherichia coli and moderate effectiveness against Candida albicans . The antimicrobial efficacy was linked to the lipophilicity of the compounds, which facilitates their penetration through bacterial cell membranes.

The mechanism of action for this compound is thought to involve enzyme inhibition or protein modification. The chloroacetyl group can act as an electrophile, engaging with nucleophilic sites on biomolecules, which may lead to inhibition of essential enzymes within microbial cells .

Enzyme Inhibition Studies

Research has shown that compounds similar to this compound can inhibit carbonic anhydrase (CA), an enzyme critical for various physiological processes. For instance, certain derivatives exhibited IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating strong inhibitory potential . This suggests that this compound may have similar capabilities.

Comparative Analysis with Related Compounds

A comparative analysis of related compounds highlights the structural variations and their implications for biological activity. The following table summarizes key characteristics:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide | Similar core structure | Different substitution pattern affecting reactivity |

| 2-chloro-N-[2-(2-oxopyrrolidin-1-yl)benzyl]acetamide | Benzyl group instead of phenyl | Variation may influence biological activity |

| (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide | Contains a carboxamide group | Distinct functional group impacts activity |

| N-cycloheptyl-2-(2-oxopyrrolidin-1-yl)acetamide | Cycloheptyl substitution | Different ring structure could alter properties |

Q & A

Basic: What are the standard synthetic routes for N-(2-chloroacetyl)-2-(2-oxopyrrolidin-1-yl)acetamide, and how is structural confirmation performed?

Answer:

The compound is typically synthesized via acylation reactions. For example, chloroacetyl chloride is reacted with 2-(2-oxopyrrolidin-1-yl)acetamide derivatives under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂) . Key steps include:

- Reaction optimization : Temperature control (e.g., 0°C to room temperature) to minimize side reactions.

- Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) or recrystallization (e.g., ethyl acetate) .

- Structural confirmation :

Advanced: How can reaction conditions be optimized to improve yield and minimize byproducts in the synthesis of this compound?

Answer:

Optimization strategies include:

- Catalyst selection : Use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to enhance acylation efficiency .

- Solvent effects : Polar aprotic solvents (e.g., DMF, CH₂Cl₂) improve solubility of intermediates .

- Stoichiometry : Excess chloroacetyl chloride (1.5–2.0 equivalents) to drive the reaction to completion .

- Byproduct mitigation :

- Acid scavengers (e.g., triethylamine) to neutralize HCl generated during acylation .

- Low-temperature reactions (0–5°C) to suppress hydrolysis of chloroacetyl groups .

- Analytical monitoring : TLC or HPLC to track reaction progress and identify impurities early .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

Based on structurally related acetamides:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

- First aid :

- Skin contact: Wash with soap/water for 15 minutes .

- Inhalation: Move to fresh air; seek medical attention if respiratory irritation occurs .

Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., anticancer vs. neuroprotective effects)?

Answer:

Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., MTT assay for cytotoxicity) using validated cell lines (e.g., HepG2, SH-SY5Y) .

- Structural analogs : Compare activity of This compound with derivatives (e.g., nefiracetam) to identify critical functional groups .

- Mechanistic studies :

Advanced: What analytical methods are recommended for assessing purity and stability of this compound under storage conditions?

Answer:

- Purity assessment :

- HPLC : C18 column, UV detection at 210–254 nm; ≥98% purity threshold .

- LC-MS : Confirm molecular ion ([M+H]⁺) and absence of degradation peaks .

- Stability studies :

- Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) .

- Storage recommendations : Desiccated at –20°C in amber vials to prevent hydrolysis of the chloroacetyl group .

Basic: How can researchers design experiments to evaluate the compound’s blood-brain barrier (BBB) permeability?

Answer:

- In vitro models : Use BBB co-cultures (e.g., brain endothelial cells with astrocytes) and measure apparent permeability (Papp) via LC-MS quantification .

- Chromatographic predictors : Calculate logP values (e.g., using reversed-phase HPLC retention times) to estimate lipophilicity .

- In vivo validation : Intravenous administration in rodents followed by brain/plasma ratio analysis .

Advanced: What strategies can be employed to study the reaction mechanisms of this compound in nucleophilic substitution reactions?

Answer:

- Kinetic studies : Monitor reaction rates under varying pH, temperature, and solvent polarity to identify rate-determining steps .

- Isotopic labeling : Use ¹⁸O-labeled water or ²H-labeled reactants to trace nucleophilic attack pathways .

- Computational modeling : DFT calculations (e.g., Gaussian 09) to map transition states and activation energies .

Basic: What are the key considerations for designing structure-activity relationship (SAR) studies for this compound?

Answer:

- Core modifications : Vary substituents on the pyrrolidinone ring (e.g., methyl, halogen) to assess impact on bioactivity .

- Pharmacophore mapping : Identify essential groups (e.g., chloroacetyl, pyrrolidinone) via comparative assays with truncated analogs .

- Data validation : Replicate findings across ≥3 independent experiments and use statistical tools (e.g., ANOVA) to confirm significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.